
トリアムシノロンヘキサアセトニド
概要
説明
トリアムシノロンヘキサセトニドは、強力な抗炎症作用と免疫抑制作用を有する合成グルココルチコイドです。 主に関節内注射によって、若年性特発性関節炎、関節リウマチ、その他の慢性炎症性関節疾患などのさまざまな炎症性疾患の治療に使用されます 。 この化合物は、作用時間が長いことで知られており、炎症性疾患の長期管理における好ましい選択肢となっています .
科学的研究の応用
Pharmacological Profile
Triamcinolone hexacetonide is primarily utilized for its anti-inflammatory effects in several conditions. Its pharmacological applications include:
- Intralesional Injections : For conditions such as alopecia areata, discoid lupus erythematosus, keloids, and localized inflammatory lesions (e.g., granuloma annulare, lichen planus) .
- Intra-articular Injections : Commonly used in the treatment of osteoarthritis, rheumatoid arthritis, and other joint disorders .
- Intravitreal Injections : Indicated for ocular inflammatory conditions like uveitis and sympathetic ophthalmia .
Rheumatology
Intra-articular Use : Triamcinolone hexacetonide is particularly effective in managing pain and inflammation in osteoarthritis and rheumatoid arthritis. A study involving 158 patients showed that intra-articular injections led to significant remission rates at 3, 6, and 12 months post-injection . The mean duration of relief was approximately 8 months for rheumatoid arthritis patients.
Study | Condition | Patient Count | Remission at 3 Months | Remission at 6 Months | Remission at 12 Months |
---|---|---|---|---|---|
Rheumatoid Arthritis | 158 | 54.19% | 42.36% | 40.07% | |
Knee Osteoarthritis | 84 | 78% (Week 1) | 57% (Week 6) | N/A |
Dermatology
Intralesional Administration : Triamcinolone hexacetonide is effective for various dermatological conditions. It has shown efficacy in treating keloids and alopecia areata with favorable outcomes noted in clinical studies. For instance, a retrospective study indicated a significant response rate in children with juvenile idiopathic arthritis treated with this compound compared to other corticosteroids .
Condition | Response Rate (%) |
---|---|
Alopecia Areata | Significant improvement noted |
Keloids | Effective reduction in size |
Ophthalmology
Intravitreal Injections : The compound is utilized for treating macular edema associated with uveitis and other ocular inflammatory conditions. It provides sustained relief from inflammation and has been documented to enhance visual acuity in affected patients .
Case Study: Efficacy in Osteoarthritis
A randomized control trial assessed the efficacy of triamcinolone hexacetonide versus methylprednisolone acetate in knee osteoarthritis patients. Both groups showed significant pain relief at Week 4; however, no significant difference was observed between the two corticosteroids .
Case Study: Long-term Effects
A study focusing on juvenile idiopathic arthritis demonstrated that triamcinolone hexacetonide provided longer-lasting effects compared to triamcinolone acetonide. The time to relapse was significantly longer for those treated with hexacetonide, indicating its potential as a preferred treatment option for chronic inflammatory joint diseases .
作用機序
トリアムシノロンヘキサセトニドは、細胞質中のグルココルチコイド受容体に結合して、抗炎症性遺伝子の活性化と炎症性サイトカインの抑制をもたらすことで、その作用を発揮します。 この化合物は、リポコルチン産生を誘導することでアラキドン酸の放出を阻害し、ホスホリパーゼA2の活性をブロックします 。 これにより、炎症の重要なメディエーターであるプロスタグランジンとロイコトリエンの合成が減少します .
類似化合物:
トリアムシノロンアセトニド: 抗炎症作用は似ていますが、作用時間が短い別のグルココルチコイド.
プレドニゾン: 広範囲の用途がありますが、効力が低い、一般的に使用されるコルチコステロイド.
メチルプレドニゾロン: 効力は似ていますが、薬物動態プロファイルが異なるグルココルチコイド.
トリアムシノロンヘキサセトニドの独自性: トリアムシノロンヘキサセトニドは、作用時間が長いことで独特です。 これにより、投与頻度が減り、持続的な治療効果が得られます。 溶解性と生物学的利用能が向上しているため、慢性炎症性疾患の関節内注射に好ましい選択肢となっています .
準備方法
合成経路と反応条件: トリアムシノロンヘキサセトニドは、母体化合物であるトリアムシノロンを修飾する多段階プロセスによって合成されます。 合成には、一般的に以下の手順が含まれます。
水酸化: トリアムシノロン分子の特定の位置に水酸基を導入します。
フッ素化: 化合物の抗炎症作用を強化するために、フッ素原子を添加します。
アセトニド形成: アセトンと反応させてアセトニド誘導体を形成し、化合物の安定性と作用時間を向上させます。
工業的生産方法: トリアムシノロンヘキサセトニドの工業的生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。 このプロセスには以下が含まれます。
バッチ処理: 制御された環境で、試薬と触媒を順次添加します。
精製: 目的の生成物を分離するために、クロマトグラフィー法を使用します。
品質管理: 薬局方規格に準拠していることを確認するための厳格な試験.
化学反応の分析
反応の種類: トリアムシノロンヘキサセトニドは、以下を含むさまざまな化学反応を起こします。
酸化: 水酸基をケトンまたはアルデヒドに変換します。
還元: ケトンを第二級アルコールに還元します。
一般的な試薬と条件:
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換剤: ハロゲン、アルキル化剤.
生成される主な生成物:
酸化生成物: ケトン、アルデヒド。
還元生成物: 第二級アルコール。
置換生成物: ハロゲン化誘導体、アルキル化化合物.
4. 科学研究への応用
トリアムシノロンヘキサセトニドは、以下を含む科学研究において幅広い用途があります。
類似化合物との比較
Triamcinolone Acetonide: Another glucocorticoid with similar anti-inflammatory properties but shorter duration of action.
Prednisone: A commonly used corticosteroid with a broader range of applications but less potency.
Methylprednisolone: A glucocorticoid with similar efficacy but different pharmacokinetic profile.
Uniqueness of Triamcinolone Hexacetonide: Triamcinolone hexacetonide is unique due to its prolonged duration of action, which allows for less frequent dosing and sustained therapeutic effects. Its enhanced solubility and bioavailability make it a preferred choice for intra-articular injections in chronic inflammatory conditions .
生物活性
Triamcinolone hexacetonide (TH) is a synthetic glucocorticoid with significant anti-inflammatory properties, commonly used in the treatment of various inflammatory and autoimmune conditions. This article delves into its biological activity, pharmacokinetics, efficacy in clinical settings, and relevant case studies.
TH exerts its effects primarily through the following mechanisms:
- Inhibition of Phospholipase A2 : By inhibiting this enzyme, TH prevents the release of arachidonic acid from cell membrane phospholipids. This results in decreased production of pro-inflammatory mediators such as prostaglandins and leukotrienes .
- Reduction of Nuclear Factor Kappa-B (NF-kB) : TH inhibits NF-kB activation, leading to a decrease in the expression of pro-inflammatory cytokines like interleukin-6 and interleukin-8 .
- Vascular Effects : TH reverses vascular dilation and decreases permeability, which limits the migration of leukocytes and macrophages to sites of inflammation .
Pharmacokinetics
The pharmacokinetic profile of TH is crucial for understanding its biological activity:
- Absorption : Following an intra-articular injection, TH shows a significant bioavailability, with a peak concentration (C_max) reached within hours .
- Distribution : TH has a high volume of distribution (approximately 115.2 L), indicating extensive tissue binding .
- Metabolism : The primary metabolite is 6-beta-hydroxy-triamcinolone, which is formed in the liver .
- Elimination : About 20% of a dose is excreted unchanged in urine, with a half-life ranging from 2.4 to 2.8 hours depending on the route of administration .
Comparative Studies
Several studies have highlighted the efficacy of TH compared to other corticosteroids:
-
Juvenile Idiopathic Arthritis :
- A study involving 85 patients showed that TH had a significantly higher response rate compared to triamcinolone acetonide (TA). The response rates were 81.4% for TH versus 53.3% for TA at 6 months (P = 0.006) .
- The time to relapse was also longer for patients treated with TH compared to those receiving TA (10.14 months vs. 7.75 months; P < 0.0001) .
- Knee Pain Management :
Case Studies
- In a prospective study involving 262 joints in patients with rheumatic diseases, remission rates were observed at different intervals post-injection:
- At 3 months: 54.19%
- At 6 months: 42.36%
- At 12 months: 40.07%
This highlights the sustained anti-inflammatory effects of TH over time .
Safety Profile and Adverse Effects
While generally well-tolerated, potential adverse effects include:
- Risk of femoral head necrosis when used alongside systemic corticosteroids .
- Contraindications include active systemic infections and certain psychiatric conditions due to potential systemic absorption effects .
Summary Table of Key Findings
Study Type | Population | Outcome | Result |
---|---|---|---|
Prospective Study | Juvenile Idiopathic Arthritis | Response Rate | TH: 81.4%, TA: 53.3% (P = 0.006) |
Comparative Efficacy Study | Knee Pain Patients | Pain Reduction | Similar outcomes for TH and MA |
Longitudinal Follow-up | Rheumatic Disease Patients | Remission Rates | Significant remission at various intervals |
特性
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3,3-dimethylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41FO7/c1-25(2,3)15-24(35)36-16-22(34)30-23(37-26(4,5)38-30)13-20-19-9-8-17-12-18(32)10-11-27(17,6)29(19,31)21(33)14-28(20,30)7/h10-12,19-21,23,33H,8-9,13-16H2,1-7H3/t19-,20-,21-,23+,27-,28-,29-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIZWYVVGLXXFV-FLRHRWPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)CC(C)(C)C)C)O)F)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)CC(C)(C)C)CCC5=CC(=O)C=C[C@@]53C)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41FO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048634 | |
Record name | Triamcinolone hexacetonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5611-51-8 | |
Record name | Triamcinolone hexacetonide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5611-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triamcinolone hexacetonide [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005611518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triamcinolone hexacetonide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triamcinolone hexacetonide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.575 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIAMCINOLONE HEXACETONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7GT1U99Y9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Triamcinolone hexacetonide, a synthetic glucocorticoid, binds to specific cytosolic glucocorticoid receptors within cells []. This interaction leads to the complex binding to glucocorticoid receptor response elements on DNA, ultimately altering gene expression. This process results in the increased synthesis of anti-inflammatory proteins and the suppression of inflammatory mediator production, leading to a reduction in chronic inflammation and autoimmune reactions [].
A: The molecular formula of triamcinolone hexacetonide is C27H31F3O8, and its molecular weight is 532.5 g/mol [].
A: While the provided research does not offer detailed spectroscopic information, one study mentions utilizing X-ray diffraction analysis to identify calcium deposits as hydroxyapatite crystals following triamcinolone hexacetonide injection []. Additionally, X-ray diffraction patterns of decalcified deposits suggested the presence of steroid derived from triamcinolone hexacetonide [].
A: Triamcinolone hexacetonide exhibits significantly lower water solubility compared to other corticosteroids like methylprednisolone acetate and hydrocortisone [, ]. This characteristic contributes to its prolonged duration of action but also increases the likelihood of inducing a foreign body reaction upon subcutaneous injection or extravasation [, ].
ANone: The provided research focuses on the pharmacological applications of triamcinolone hexacetonide as an anti-inflammatory and immunosuppressive agent. Information regarding its catalytic properties and applications is not discussed.
ANone: The provided research does not delve into computational chemistry or modeling aspects of triamcinolone hexacetonide.
A: While the provided research does not specifically focus on the SAR of triamcinolone hexacetonide, it highlights that its hexacetonide ester contributes to its prolonged duration of action compared to other triamcinolone esters, such as acetonide [, ].
A: Research indicates that triamcinolone hexacetonide is susceptible to degradation under acidic and alkaline conditions, producing a novel degradation product identifiable through liquid chromatography methods []. This highlights the importance of formulation strategies to ensure stability.
A: The low water solubility of triamcinolone hexacetonide can pose formulation challenges. It is often formulated as a suspension for intra-articular injection [, , , , ]. To improve its solubility for intravitreal use, reformulation into an iso-osmolar solution has been explored in rabbit models [].
ANone: The provided research primarily focuses on clinical applications and does not offer detailed information on SHE regulations specific to triamcinolone hexacetonide.
A: Research indicates that following intra-articular injection, triamcinolone hexacetonide is not detectable in urine, but its metabolites, primarily triamcinolone acetonide and 6β-hydroxy-triamcinolone acetonide, are detectable []. This suggests in situ metabolism within the joint. Notably, triamcinolone acetonide is detectable in plasma for up to 10 days post-administration, indicating systemic exposure [].
A: Numerous studies using various animal models and clinical trials demonstrate the efficacy of triamcinolone hexacetonide in reducing joint inflammation and improving symptoms in conditions like rheumatoid arthritis and osteoarthritis [, , , , , , , , , , , , , , , , , ]. These studies utilize various outcome measures, including pain scores, joint swelling, range of motion, and functional assessments.
A: Several studies compare the effectiveness of triamcinolone hexacetonide to other treatment options, including other corticosteroids (e.g., methylprednisolone acetate, betamethasone), viscosupplementation, and placebo [, , , , , , ]. Results vary depending on the specific comparison and outcome measures used.
ANone: The provided research does not discuss resistance mechanisms or cross-resistance related to triamcinolone hexacetonide.
A: While generally considered safe, intra-articular injections of triamcinolone hexacetonide can cause local tissue necrosis, particularly if administered outside the synovial cavity [, ]. It is crucial to ensure accurate injection technique and consider alternative treatments in cases of extra-articular involvement.
A: One study reported cases of subcutaneous calcinosis and ulceration occurring many years after triamcinolone hexacetonide injections for plantar fasciitis []. Researchers suggest this could be due to a chronic inflammatory response to the drug, highlighting the importance of long-term monitoring and patient education about potential delayed reactions.
A: The most common delivery route for triamcinolone hexacetonide is intra-articular injection, allowing for targeted delivery directly to the site of inflammation [, , , , , , , , , , , , , , , , , ]. Research also explores reformulation strategies, such as creating iso-osmolar solutions, to improve its suitability for intravitreal administration [].
A: While the research provided does not identify specific biomarkers for predicting triamcinolone hexacetonide efficacy, several studies utilize clinical and laboratory parameters to monitor treatment response, including visual analog scale (VAS) scores for pain and swelling, joint circumference measurements, range of motion assessments, erythrocyte sedimentation rate (ESR), and C-reactive protein (CRP) levels [, , , , , , , , , , , , , , , ].
A: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for identifying and quantifying triamcinolone hexacetonide and its metabolites in biological samples like plasma and urine [, , ].
ANone: The provided research focuses on the clinical applications of triamcinolone hexacetonide and does not discuss its environmental impact or degradation pathways.
A: The provided research touches upon analytical method validation, mentioning that the developed liquid chromatography method for separating triamcinolone hexacetonide and its degradation products adheres to International Conference on Harmonisation (ICH) guidelines [].
ANone: The research primarily focuses on clinical applications and does not provide specific details regarding quality control and assurance measures for triamcinolone hexacetonide manufacturing and distribution.
ANone: While triamcinolone hexacetonide exhibits immunosuppressive effects by modulating immune cell function and cytokine production, the provided research does not specifically address its potential immunogenicity or ability to elicit an immune response.
ANone: The research does not provide information on triamcinolone hexacetonide's interactions with drug transporters.
ANone: The research does not provide detailed information on triamcinolone hexacetonide's interactions with drug-metabolizing enzymes.
ANone: While the research focuses on the clinical applications of triamcinolone hexacetonide, it does not specifically address its biocompatibility or biodegradability.
A: Yes, several alternatives and substitutes exist for conditions often managed with triamcinolone hexacetonide, including other corticosteroids (e.g., triamcinolone acetonide, methylprednisolone acetate), viscosupplementation with hyaluronic acid, and non-pharmacological interventions like physiotherapy [, , , , , , ]. The choice of treatment depends on factors such as the specific condition, individual patient characteristics, and potential risks and benefits.
ANone: The research primarily focuses on the clinical applications of triamcinolone hexacetonide and does not address specific strategies for its recycling or waste management.
ANone: The research highlights various tools and resources employed in triamcinolone hexacetonide research, including:
- Animal Models: Guinea pigs and rabbits have been used to study the effects of triamcinolone hexacetonide on articular cartilage and ocular tissues, respectively [, ].
- Clinical Trial Networks: Multicenter clinical trials have been conducted to evaluate the efficacy and safety of triamcinolone hexacetonide in various conditions [].
- Imaging Techniques: Magnetic resonance imaging (MRI), radiography, and microwave thermography have been used to assess joint inflammation and monitor treatment response [, , ].
- Analytical Techniques: HPLC, LC-MS/MS, and X-ray diffraction analysis are utilized to characterize the compound, quantify its levels in biological samples, and identify its degradation products [, , , ].
A: The research provides glimpses into the historical context of triamcinolone hexacetonide use, mentioning its introduction as a longer-acting alternative to earlier corticosteroids like hydrocortisone acetate []. Additionally, the observation of subcutaneous calcinosis as a potential long-term complication highlights the evolving understanding of its safety profile over time [].
ANone: The research showcases the cross-disciplinary nature of triamcinolone hexacetonide research, involving collaborations between:
- Rheumatologists: Investigating its efficacy and safety in managing inflammatory joint diseases [, , , , , , , , , , , , , , , , , ].
- Pharmacologists: Studying its pharmacokinetics, pharmacodynamics, and drug interactions [].
- Radiologists: Employing imaging techniques like MRI and radiography to assess joint health and monitor treatment response [, , ].
- Analytical Chemists: Developing and validating methods for detecting and quantifying triamcinolone hexacetonide and its metabolites in biological samples [, , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。